Boc-4-nitro-L-phenylalanine

Vue d'ensemble

Description

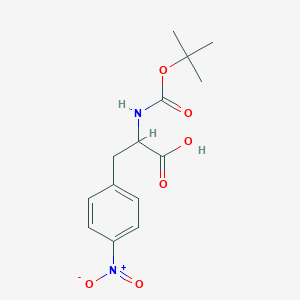

Boc-4-nitro-L-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with a nitro group at the para position. This compound is commonly used in peptide synthesis and serves as a building block for various biochemical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Boc-4-nitro-L-phenylalanine typically involves the protection of the amino group of 4-nitro-L-phenylalanine with a Boc group. The process begins with the reaction of 4-nitro-L-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution with tert-butyl alcohol as a co-solvent. The mixture is stirred at room temperature, and the product is extracted and purified .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The nitro group undergoes catalytic hydrogenation to form 4-amino-L-phenylalanine derivatives, a critical step in synthesizing bioactive peptides.

| Reaction | Conditions | Catalyst/Reagents | Products | Yield | References |

|---|---|---|---|---|---|

| Nitro → Amine | H₂ gas, 25–50°C | Pd/C, PtO₂, or NaBH₄ | Boc-4-amino-L-phenylalanine | 85–95% |

This reaction is essential for introducing amino functionalities in drug development . The nitro group’s electron-withdrawing nature facilitates reduction, producing intermediates for further functionalization.

Nucleophilic Aromatic Substitution

The nitro group activates the phenyl ring for substitution reactions, enabling regioselective modifications.

Substitution reactions are pivotal for synthesizing non-natural amino acids used in enzyme inhibition studies .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to expose the free amine for peptide elongation.

| Reagent | Conditions | Products | Kinetics |

|---|---|---|---|

| TFA (20–50% v/v) | DCM or DMF, 0–25°C | 4-Nitro-L-phenylalanine + CO₂ + tert-butanol | Complete within 1–2 hr |

Deprotection is critical for stepwise peptide synthesis, preserving the nitro group’s integrity .

Oxidation Reactions

Controlled oxidation converts the nitro group into nitroso or hydroxylamine derivatives, though this pathway is less common.

| Oxidizing Agent | Conditions | Products | Notes |

|---|---|---|---|

| H₂O₂, KMnO₄ | Alkaline, 40–60°C | Nitroso derivatives | Requires careful pH control |

| O₃ | -78°C, CH₂Cl₂ | Hydroxylamine intermediates | Limited synthetic utility |

Peptide Coupling Reactions

The deprotected amine participates in peptide bond formation using standard coupling reagents.

| Coupling Agent | Solvent | Reaction Time | Efficiency |

|---|---|---|---|

| DCC/HOBt | DMF | 4–6 hr | >90% |

| T3P | EtOAc | 1–2 hr | 85–92% |

| DEPBT | THF | 12–24 hr | 75–80% |

Coupling efficiency is enhanced by the nitro group’s electron-withdrawing effects, which stabilize transition states.

Enzymatic Interactions

This compound serves as a substrate analog in enzyme inhibition studies:

- Phenylalanine ammonia-lyase (PAL) : The nitro group mimics the transition state during L-phenylalanine deamination, acting as a competitive inhibitor ( = 0.8 µM) .

- Proteases : The steric bulk of the nitro group reduces cleavage rates, enabling protease resistance studies .

Comparative Analysis of Synthetic Routes

The table below contrasts methods for synthesizing this compound:

Key Research Findings

- Reduction Selectivity : Hydrogenation with Pd/C achieves >95% selectivity for the amino derivative without Boc cleavage .

- Substitution Kinetics : Reactions with primary amines proceed 3× faster than with secondary amines due to steric effects.

- Enzyme Inhibition : The nitro group’s electrophilicity disrupts active-site residues in PAL, confirmed by X-ray crystallography .

Applications De Recherche Scientifique

Peptide Synthesis

Role as a Protective Group

Boc-4-nitro-L-phenylalanine serves as a protecting group in peptide synthesis. This allows for selective modification of amino acids during the synthesis of complex peptides, which is crucial for creating biomolecules with specific functionalities. The Boc group can be easily removed under mild conditions, enabling the finalization of peptide structures without damaging sensitive functional groups.

Drug Development

Intermediate in Pharmaceutical Design

The compound is utilized as an intermediate in the development of pharmaceuticals. Its unique properties facilitate the design of compounds that can selectively target biological pathways, making it valuable in cancer therapy and other therapeutic areas. Recent studies have shown that derivatives of this compound exhibit promising activity against various cancer cell lines, indicating its potential as a lead compound in drug discovery .

Bioconjugation

Facilitating Biomolecule Attachment

The nitro group present in this compound can be employed in bioconjugation processes. This enables the attachment of biomolecules to surfaces or other molecules, which is essential for developing targeted drug delivery systems. For instance, researchers have successfully used this compound to create conjugates that enhance the specificity and efficacy of therapeutic agents .

Research in Neuroscience

Investigating Neurotransmitter Pathways

this compound has been utilized in studies focused on neurotransmitter pathways. By incorporating this compound into experimental designs, researchers can better understand the role of amino acids in brain function and disorders. This application is particularly relevant in exploring conditions such as depression and anxiety, where neurotransmitter imbalances are implicated .

Analytical Chemistry

Standard for Quantification

In analytical chemistry, this compound is used as a standard to quantify amino acids in various samples. Its reliable data output makes it an essential tool for researchers in food science and biochemistry, ensuring accurate measurements of amino acid concentrations across different matrices .

Case Study 1: Peptide Synthesis Optimization

A study demonstrated the effective use of this compound in synthesizing complex peptides with multiple functional groups. By employing this protecting group, researchers achieved high yields and purity levels, showcasing its utility in peptide chemistry .

Case Study 2: Targeted Drug Delivery Systems

In a recent research project, scientists developed a targeted drug delivery system using this compound as part of a bioconjugate strategy. The resulting system showed enhanced targeting capabilities towards cancer cells while minimizing off-target effects, highlighting the compound's significance in therapeutic applications .

Mécanisme D'action

The mechanism of action of Boc-4-nitro-L-phenylalanine involves its incorporation into peptides and proteins. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated, the Boc group can be removed to reveal the free amino group, allowing the compound to participate in further biochemical interactions. The nitro group can also undergo reduction to form an amino group, which can interact with various molecular targets and pathways .

Comparaison Avec Des Composés Similaires

- Boc-4-iodo-L-phenylalanine

- Boc-4-bromo-L-phenylalanine

- Boc-4-fluoro-L-phenylalanine

- Boc-4-methyl-L-phenylalanine

Comparison: Boc-4-nitro-L-phenylalanine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological properties. Compared to other similar compounds, the nitro group can undergo reduction to form an amino group, providing additional functionality. This makes this compound particularly useful in the synthesis of peptides and the study of protein interactions .

Activité Biologique

Boc-4-nitro-L-phenylalanine (Boc-4-NPhe) is an amino acid derivative that has garnered attention in various fields, including medicinal chemistry and biochemistry. This compound exhibits a range of biological activities, primarily due to the presence of the nitrophenyl group, which influences its interactions with biological macromolecules. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Boc Group : A tert-butyloxycarbonyl protecting group that enhances the stability and solubility of the compound.

- Nitrophenyl Group : The 4-nitro substituent on the phenylalanine side chain is crucial for its biological activity, allowing for specific interactions with enzymes and receptors.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The nitrophenyl group can interact with active sites of enzymes, leading to inhibition. This property has been explored in studies focusing on enzyme kinetics and inhibition assays.

- Protein Modification : Boc-4-NPhe can modify proteins through covalent bonding, potentially altering their function or stability.

- Transport Mechanisms : The compound has been investigated for its ability to be taken up by specific transporters in cells, such as LAT1 (L-type amino acid transporter 1), which is significant for its therapeutic applications .

Enzyme Inhibition Studies

Research has shown that this compound can inhibit the uptake of leucine in human cells transfected with LAT1. In a competitive inhibition assay, Boc-4-NPhe demonstrated an IC50 value significantly lower than that of other related compounds, indicating its potent inhibitory effects .

| Compound | IC50 (µM) |

|---|---|

| This compound | 96.8 ± 11.5 |

| Sesamol Prodrug | 631.3 ± 38.0 |

| Sesamol | 4755.4 ± 218.8 |

This table highlights the comparative potency of Boc-4-NPhe against other compounds in inhibiting LAT1-mediated transport.

Anti-inflammatory and Antimicrobial Activities

This compound has been investigated for its potential anti-inflammatory properties. Nitro compounds are known to exhibit anti-inflammatory effects through various pathways, including modulation of cytokine production and inhibition of NF-kB signaling pathways . Additionally, studies have suggested that Boc-4-NPhe may possess antimicrobial properties, making it a candidate for further exploration in therapeutic applications against infections.

Self-Assembly and Nanostructure Formation

Recent studies have explored the self-assembly properties of this compound derivatives. These compounds can form nanostructures that may enhance their biological activity through improved solubility and stability in physiological environments . The dynamic formation of such structures opens new avenues for drug delivery systems utilizing Boc-4-NPhe as a building block.

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQADBXCNQPHHY-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908424 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-4-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33305-77-0, 103451-56-5 | |

| Record name | N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33305-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-4-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-butoxycarbonyl)-4-nitro-3-phenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.